molecular formula C9H11ClFNO2Si B6173023 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid CAS No. 2680532-07-2

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid

Cat. No.: B6173023
CAS No.: 2680532-07-2
M. Wt: 247.7
InChI Key:
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Description

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, fluorine, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of the trimethylsilyl group through a silylation reaction, followed by halogenation to introduce the chlorine and fluorine atoms. The carboxylic acid group is often introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, silylating agents, and coupling reagents such as palladium catalysts. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The presence of chlorine, fluorine, and trimethylsilyl groups can influence its binding affinity and specificity, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridine derivatives and silylated pyridines. Examples include:

  • 2-chloro-5-(trimethylsilyl)pyridine
  • 6-fluoro-5-(trimethylsilyl)pyridine
  • 2-chloro-6-fluoro-3-pyridinecarboxylic acid

Uniqueness

2-chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chlorine and fluorine atoms, along with the trimethylsilyl group, makes it a versatile compound for various synthetic applications.

Properties

CAS No.

2680532-07-2

Molecular Formula

C9H11ClFNO2Si

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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